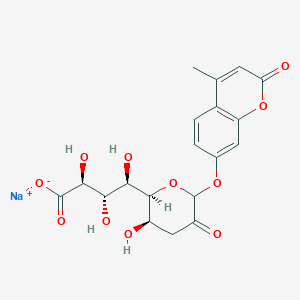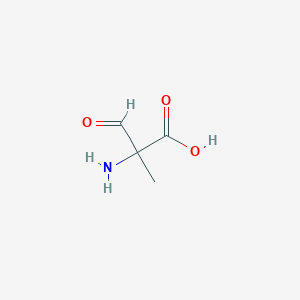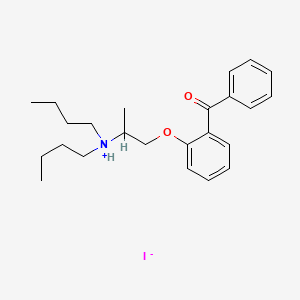![molecular formula C20H26IO2+ B13747473 Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
Bis-[3-isopropyl-4-methoxyphenyl]iodonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM is a chemical compound with the molecular formula C20H26IO2. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of two 4-methoxy-3-(1-methylethyl)phenyl groups attached to an iodonium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM typically involves the reaction of 4-methoxy-3-(1-methylethyl)phenyl derivatives with iodine or iodine-containing reagents under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the iodonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the iodonium ion to other forms.
Substitution: The compound can participate in substitution reactions where the iodonium ion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted phenyl compounds.
Applications De Recherche Scientifique
BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM involves its interaction with molecular targets and pathways in biological systems. The iodonium ion can act as an electrophile, participating in various chemical reactions that affect cellular processes. The specific molecular targets and pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodonium, bis[4-methoxy-3-(1-methylethyl)phenyl]-tetrafluoroborate: A similar compound with a tetrafluoroborate counterion.
Other iodonium salts: Compounds with different substituents on the phenyl groups or different counterions.
Uniqueness
BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM is unique due to its specific structure and the presence of methoxy and isopropyl groups on the phenyl rings. This unique structure imparts specific chemical and physical properties that differentiate it from other iodonium compounds.
Propriétés
Formule moléculaire |
C20H26IO2+ |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
bis(4-methoxy-3-propan-2-ylphenyl)iodanium |
InChI |
InChI=1S/C20H26IO2/c1-13(2)17-11-15(7-9-19(17)22-5)21-16-8-10-20(23-6)18(12-16)14(3)4/h7-14H,1-6H3/q+1 |
Clé InChI |
BDPTYIBOAQOZCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


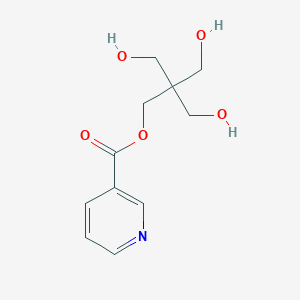
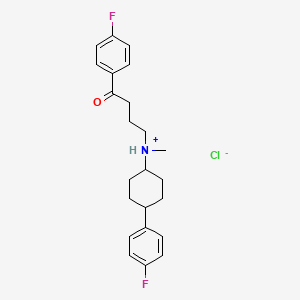

![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

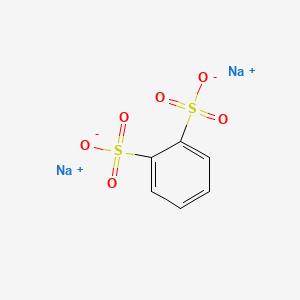
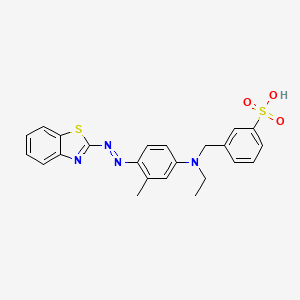
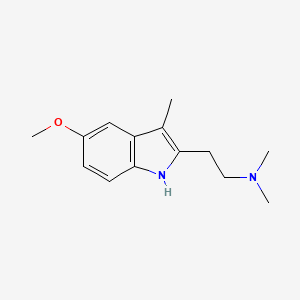
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
